2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O5S/c1-27-18-11-14-7-9-23(13-15(14)12-19(18)28-2)29(25,26)10-8-22-20(24)16-5-3-4-6-17(16)21/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOLCAHVGLVWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves multi-step organic synthesis. Starting from commercially available reagents, the synthesis might include halogenation, sulfonylation, and amidation reactions under controlled conditions. Specific reaction conditions, such as temperature, pH, solvents, and catalysts, are optimized for yield and purity.
Industrial Production Methods: : Industrially, the compound may be synthesized using a more streamlined process, often in a continuous flow system to ensure consistency and efficiency. Scaling up the reactions from laboratory to industrial scale involves tweaking reaction parameters and possibly employing automated systems to monitor and control the process.
Chemical Reactions Analysis
Types of Reactions: : This compound primarily undergoes substitution, reduction, and occasionally oxidation reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed: : Depending on the reaction conditions and reagents used, the major products formed may include dehalogenated derivatives, sulfonamide compounds, and variously substituted benzamides.
Scientific Research Applications
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of isoquinolines exhibit significant antimicrobial properties. The incorporation of the sulfonamide group enhances the antibacterial activity against various strains of bacteria and fungi .
- Anti-inflammatory Effects : Research indicates that compounds similar to 2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes related to diabetes and neurodegenerative diseases. For instance, it can act as an inhibitor for α-glucosidase and acetylcholinesterase, which are relevant in managing Type 2 diabetes and Alzheimer's disease respectively .
Case Studies
Several studies have documented the efficacy of this compound:
- Antimicrobial Evaluation : A study evaluated various derivatives of isoquinolines for their antimicrobial activity against clinical isolates. The results indicated that the introduction of the sulfonamide moiety significantly enhanced antibacterial activity compared to non-sulfonamide counterparts .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| 2-bromo-N-(...) | Very High | Very High |
Mechanism of Action
The mechanism by which 2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide exerts its effects is through its interaction with specific molecular targets, likely involving the modulation of enzyme activities or receptor binding. The detailed pathways include inhibition of specific enzymes or altering the signaling pathways in biological systems.
Comparison with Similar Compounds
Research Implications
- Therapeutic Potential: The target compound’s structural uniqueness positions it as a candidate for σ2-targeted cancer therapy or diagnostics, pending empirical validation of receptor binding and cytotoxicity .
- Future Directions : Comparative in vitro assays (e.g., competitive binding against [³H]-DTG for σ receptors) and in vivo pharmacokinetic studies are needed to confirm advantages over existing analogues.
Biological Activity
2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and multidrug resistance. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C21H26N2O6S
- Molecular Weight : 434.5 g/mol
- CAS Number : 921926-82-1
Research indicates that compounds similar to 2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide may act through several mechanisms:
- Inhibition of P-glycoprotein (P-gp) : This compound has been studied as a potential reversal agent for P-gp-mediated multidrug resistance (MDR) in cancer cells, enhancing the efficacy of chemotherapeutic agents like doxorubicin.
- Targeting Metalloproteases : It has been noted for its selectivity towards ADAMTS-4, a metalloprotease involved in osteoarthritis, with an IC50 of 10 nM.
Antitumor Activity
The compound has shown promising antitumor properties:
- Cell Proliferation Inhibition : Studies have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Ishikawa (endometrial cancer). The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
Multidrug Resistance Reversal
In preclinical models, the compound effectively reversed doxorubicin resistance in K562/A02 cells. This suggests its potential utility in overcoming challenges associated with MDR in cancer therapy.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic challenges in preparing 2-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide, and how are they addressed?
The synthesis involves multi-step organic reactions, including sulfonamide coupling and bromine substitution. A critical challenge is achieving regioselectivity during sulfonylation to avoid side reactions at the dimethoxy-substituted isoquinoline ring. This is mitigated by using controlled reaction temperatures (0–5°C) and stoichiometric adjustments of sulfonyl chlorides. Characterization via -NMR and HRMS ensures structural fidelity, as demonstrated in analogous compounds (e.g., HRMS EI: m/z [M]+ calcd 321.0359, found 321.0358) .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Analytical methods include:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- NMR Spectroscopy to verify substituent positions (e.g., methoxy groups at C6/C7 of isoquinoline) .
- HPLC-PDA to assess purity (>95%), particularly critical for biological assays to exclude confounding impurities.
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s binding affinity for sigma-2 receptors (σ2R/TMEM97)?
Molecular docking and molecular dynamics (MD) simulations are essential. For example:
- Docking : Use AutoDock Vina with σ2R crystal structures (PDB: 6N7W) to map interactions between the bromobenzamide moiety and receptor hydrophobic pockets.
- MD Simulations : Analyze stability of sulfonamide-ethyl linker interactions with receptor residues (e.g., Lys154, Asp29) over 100 ns trajectories. Prior studies on fluorinated benzamide analogues (e.g., [F]3c) highlight the importance of methoxy groups in enhancing binding .
Q. How does the bromine substituent influence the compound’s pharmacokinetic profile compared to halogen-free analogues?
Bromine increases molecular weight (~483.38 g/mol) and lipophilicity (clogP ~3.2), potentially enhancing membrane permeability but reducing aqueous solubility. Comparative studies with iodine-substituted analogues (e.g., 5-iodo-benzamide derivatives) show bromine strikes a balance between target affinity and metabolic stability, as iodine’s larger atomic radius can sterically hinder receptor binding .
Q. What experimental designs are optimal for resolving contradictory data on its primary biological target (e.g., σ2R vs. BChE)?
- Competitive Binding Assays : Use -DTG for σ2R and -tacrine for BChE to quantify inhibition constants () under identical conditions.
- Functional Assays : Pair binding data with enzymatic activity assays (e.g., acetylcholinesterase inhibition) to confirm target relevance.
- Knockout Models : Validate target engagement using σ2R/TMEM97 knockout cells (e.g., CRISPR-edited HEK293) to isolate receptor-specific effects .
Methodological and Mechanistic Questions
Q. How can researchers optimize reaction yields during the sulfonylation step?
Key parameters include:
- Solvent Choice : Use anhydrous DCM or THF to minimize hydrolysis of sulfonyl chloride intermediates.
- Base Selection : Triethylamine (TEA) or DMAP as catalysts for efficient deprotonation of the amine precursor.
- Temperature Control : Maintain sub-10°C to suppress side reactions, achieving yields >60% as reported for structurally similar sulfonamides .
Q. What in vitro assays are most reliable for evaluating its anti-aggregation activity against Aβ peptides?
- Thioflavin T (ThT) Fluorescence : Monitor Aβ1–42 fibril formation kinetics at 440/485 nm.
- TEM Imaging : Validate morphological changes in Aβ aggregates post-treatment.
- Cell Viability Assays : Use SH-SY5Y neuroblastoma cells to confirm non-toxic concentrations (<10 μM) .
Conflict Resolution in Mechanistic Studies
Discrepancies in reported targets (e.g., σ2R vs. BChE) can arise from assay-specific conditions. To resolve:
Cross-Validate with Orthogonal Assays : Combine radioligand binding (σ2R) with enzyme inhibition (BChE).
Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replace bromine with methyl) to isolate target-specific effects.
Meta-Analysis of Published Data : Compare values across studies using standardized protocols (e.g., uniform protein concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
